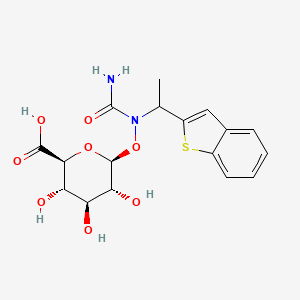

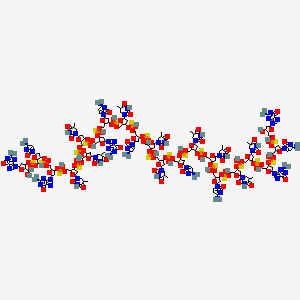

Zileuton O-glucuronide

説明

Synthesis Analysis

The synthesis of Zileuton O-glucuronide involves the glucuronidation of zileuton isomers by human hepatic microsomes, exhibiting stereoselectivity towards the S-isomer. This process is crucial for the drug's metabolism and clearance from the body (Sweeny & Nellans, 1995). Alterations in the zileuton nucleus, such as heteroatom substitution, significantly affect the rate of glucuronidation, highlighting the impact of structural changes on metabolic pathways (Galeazzi et al., 1994).

Molecular Structure Analysis

The structure of Zileuton O-glucuronide is influenced by the orientation and configuration of the glucuronic acid moiety. Studies on glucuronic acid anilides demonstrate the significance of tertiary amide isomerism and the configuration of glycosyl azides on the scaffolding orientation, relevant to the presentation of pharmacophoric groups (Tosin & Murphy, 2005).

Chemical Reactions and Properties

Zileuton O-glucuronide's formation through glucuronidation reflects its chemical reactivity and properties. The glucuronidation process is not only a major route for the elimination of zileuton but also illustrates the drug's metabolism dynamics, including its stereoselective aspects and competitive inhibition phenomena (Sweeny & Nellans, 1995).

Physical Properties Analysis

The physical properties of Zileuton O-glucuronide, including solubility and stability, are crucial for its pharmacokinetic profile. The solubility and stability of zileuton in various solvent systems suggest the importance of understanding the physical properties of its metabolites for drug formulation and delivery (Trivedi, Porter, & Fort, 1996).

Chemical Properties Analysis

Investigations into the chemical properties of Zileuton O-glucuronide, such as its reactivity and interaction with proteins, offer insights into its role in pharmacodynamics and potential implications for toxicity. The irreversible alkylation of human serum albumin by zileuton metabolites highlights the complex interactions between the drug, its metabolites, and biological molecules, possibly contributing to understanding its mechanism of action and side effects (Li et al., 2007).

作用機序

Target of Action

Zileuton O-glucuronide primarily targets 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the formation of leukotrienes from arachidonic acid . Leukotrienes are substances that induce numerous biological effects, including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction .

Mode of Action

Zileuton O-glucuronide acts by selectively inhibiting 5-lipoxygenase . This inhibition prevents the formation of leukotrienes LTB4, LTC4, LTD4, and LTE4 . Both the R (+) and S (-) enantiomers of Zileuton are pharmacologically active as 5-lipoxygenase inhibitors .

Biochemical Pathways

The inhibition of 5-lipoxygenase by Zileuton O-glucuronide affects the arachidonic acid metabolism pathway . This results in the prevention of leukotriene synthesis, which in turn modulates both tumorigenesis and angiogenesis . The compound’s action also involves the activation of the large-conductance Ca2±activated K+ (BK) channel .

Pharmacokinetics

Zileuton is rapidly absorbed upon oral administration, with a mean time to peak plasma concentration (Tmax) of 1.7 hours and a mean peak level (Cmax) of 4.98 μg/mL . The absolute bioavailability of Zileuton is unknown . Elimination of Zileuton is predominantly via metabolism, with a mean terminal half-life of 2.5 hours .

Result of Action

The inhibition of leukotriene formation by Zileuton O-glucuronide contributes to the relief of symptoms such as inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients . Additionally, Zileuton has been shown to prevent angiogenesis by activating the BK channel-dependent apoptotic pathway .

Safety and Hazards

将来の方向性

Zileuton, from which Zileuton O-glucuronide is derived, is currently approved for the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older . It is also used off-label in patients with aspirin-induced asthma . Research supports the effectiveness of Zileuton in treating patients with chronic obstructive pulmonary disease, upper airway inflammatory conditions, and dermatological conditions such as acne, pruritus in Sjögren-Larsson syndrome, and atopic dermatitis .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O8S/c1-7(10-6-8-4-2-3-5-9(8)28-10)19(17(18)25)27-16-13(22)11(20)12(21)14(26-16)15(23)24/h2-7,11-14,16,20-22H,1H3,(H2,18,25)(H,23,24)/t7?,11-,12-,13+,14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYKQHWQVGZJRJ-UPZRFPAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858570 | |

| Record name | 1-O-{[1-(1-Benzothiophen-2-yl)ethyl](carbamoyl)amino}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141056-63-5 | |

| Record name | Zileuton N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141056635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-{[1-(1-Benzothiophen-2-yl)ethyl](carbamoyl)amino}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZILEUTON N-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDE6PT2VKH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of Zileuton O-glucuronide being identified as a potential biomarker for depression in ESRD patients?

A1: The studies highlight that Zileuton O-glucuronide showed significant differences in serum levels between ESRD patients with and without depression. [, ] This difference suggests its potential as a biomarker for diagnosing depression in this patient population. Further research is needed to validate its efficacy as a diagnostic tool and to understand the underlying biological mechanisms involved.

Q2: What are the limitations of using Zileuton O-glucuronide as a biomarker based on the current research?

A2: While the research findings are promising, it's crucial to acknowledge the limitations. The studies involved a relatively small sample size. [, ] Larger-scale studies are essential to confirm these findings and to determine the sensitivity and specificity of Zileuton O-glucuronide as a biomarker for depression in ESRD patients. Additionally, research should explore whether other factors, such as medication use or comorbidities, might influence Zileuton O-glucuronide levels.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1146126.png)

![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)